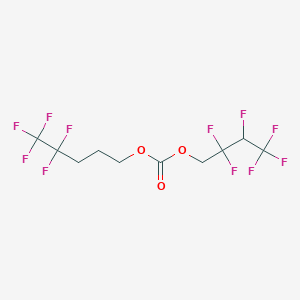
2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source such as phosgene or dimethyl carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product quality and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the carbon atoms adjacent to the fluorine atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms, but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms bonded to fluorine. Typical reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated ethers or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is used as a building block for the synthesis of advanced materials. Its high fluorine content makes it an excellent candidate for creating polymers with unique properties, such as high thermal stability and chemical resistance.
Biology
In biological research, this compound is used in the development of fluorinated drugs and imaging agents. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine
In medicine, it is explored for its potential use in drug delivery systems. The compound’s ability to form stable emulsions and its low surface energy make it suitable for encapsulating active pharmaceutical ingredients.
Industry
Industrially, this compound is used in the production of high-performance coatings and lubricants. Its chemical resistance and low surface energy make it ideal for applications requiring durable and non-stick surfaces.
Mécanisme D'action
The mechanism by which 2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is largely due to its fluorine atoms. These atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary depending on the specific application but often include interactions with enzymes or cellular membranes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 4,4,5,5,5-Pentafluoropentyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Uniqueness
Compared to these similar compounds, 2,2,3,4,4,4-Hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate offers a unique combination of properties due to the presence of both hexafluorobutyl and pentafluoropentyl groups. This dual fluorination enhances its chemical resistance and thermal stability, making it more suitable for high-performance applications.
Propriétés
Formule moléculaire |
C10H9F11O3 |
|---|---|
Poids moléculaire |
386.16 g/mol |
Nom IUPAC |
2,2,3,4,4,4-hexafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C10H9F11O3/c11-5(9(16,17)18)7(12,13)4-24-6(22)23-3-1-2-8(14,15)10(19,20)21/h5H,1-4H2 |
Clé InChI |
VAAFTLUONHBDIT-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



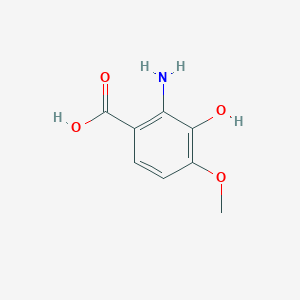


![N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride](/img/structure/B12085881.png)

![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)


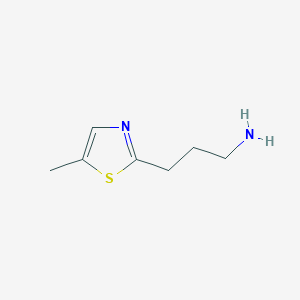

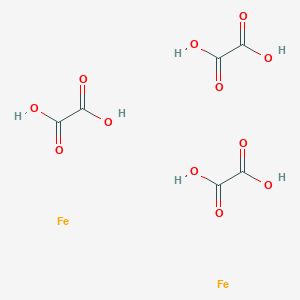
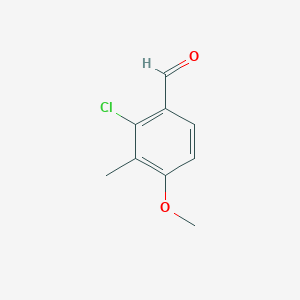
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
